REACTION_SMILES
|
[CH2:30]([Cl:31])[Cl:32].[CH3:16][O:17][CH:18]([CH2:19][NH2:20])[O:21][CH3:22].[CH3:23][CH2:24][N:25]([CH2:26][CH3:27])[CH2:28][CH3:29].[CH3:2][O:3][c:4]1[cH:5][c:6]([CH2:12][C:13](=[O:14])[OH:15])[cH:7][cH:8][c:9]1[O:10][CH3:11].[Cl-:1]>>[CH3:2][O:3][c:4]1[cH:5][c:6]([CH2:12][C:13](=[O:15])[NH:20][CH2:19][CH:18]([O:17][CH3:16])[O:21][CH3:22])[cH:7][cH:8][c:9]1[O:10][CH3:11]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
ClCCl
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COC(CN)OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CCN(CC)CC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
COc1ccc(CC(=O)O)cc1OC
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
[Cl-]
|
Name
|
|
Type
|
product
|
Smiles
|
COc1ccc(CC(=O)NCC(OC)OC)cc1OC
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |